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Compound Name: N-(TCO)-N-bis(PEG4-acid)

Cat. No.: B15546306

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface functionalization is a cornerstone of modern biotechnology, enabling the development
of advanced biosensors, microarrays, and targeted drug delivery systems.[1][2][3] A critical
aspect of this process is the stable, oriented, and biocompatible immobilization of biomolecules
onto a substrate.[4] This document provides a detailed guide to using N-(TCO)-N-bis(PEG4-
acid), a branched linker molecule, for robust surface modification.

This linker leverages two key technologies:

» Polyethylene Glycol (PEG) Spacers: The dual PEG4 arms provide a hydrophilic spacer that
reduces non-specific protein adsorption (biofouling), enhances the solubility of conjugated
molecules, and minimizes steric hindrance, making the reactive group more accessible.[5][6]

[7]8]

e Trans-Cyclooctene (TCO) Moiety: The TCO group is a key component in one of the fastest
and most specific bioorthogonal "click chemistry” reactions: the inverse-electron-demand
Diels-Alder cycloaddition (iIEDDA) with a tetrazine (Tz) partner.[9][10][11] This reaction is
highly efficient, proceeds rapidly under physiological conditions without a metal catalyst, and
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is exceptionally selective, making it ideal for use in complex biological environments.[9][12]
[13][14]

The N-(TCO)-N-bis(PEG4-acid) molecule features two terminal carboxylic acid groups, which
can be activated to react with primary amines on a suitably prepared surface (e.g.,
aminosilane-coated glass or gold). Once the linker is covalently attached, the exposed TCO
group serves as a handle for the specific and stable immobilization of any tetrazine-modified
biomolecule.

Principle of the Method

The surface functionalization process is a two-stage procedure.

» Linker Immobilization: The two carboxylic acid groups on the N-(TCO)-N-bis(PEG4-acid)
molecule are first activated using a carbodiimide crosslinker, typically N-(3-
Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-
Hydroxysuccinimide (NHS). This forms a highly reactive NHS ester. This activated linker is
then reacted with a surface presenting primary amine groups, forming stable amide bonds.

e Biomolecule Conjugation: The now TCO-functionalized surface is ready for the final step. A
solution containing a tetrazine-modified biomolecule (e.g., protein, antibody, oligonucleotide)
is introduced. The TCO and tetrazine groups rapidly and specifically react via iEDDA ligation,
covalently attaching the biomolecule to the surface.[10][12]

Caption: Reaction principle for surface functionalization.

Experimental Protocols

This section provides detailed protocols for the functionalization of amine-presenting surfaces.

This protocol details the covalent attachment of the TCO linker to a surface with primary amine
groups (e.g., aminosilane-coated glass slides or amine-functionalized biosensor chips).

Materials:
e Amine-functionalized surface

e N-(TCO)-N-bis(PEG4-acid) (MW: ~665.8 g/mol )[15]
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» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

¢ N-Hydroxysuccinimide (NHS)

 Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
o Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

e Washing Buffer: 1X PBS with 0.05% Tween-20 (PBST)

e Quenching Buffer: 1 M Tris-HCI, pH 8.0, or 1 M ethanolamine, pH 8.5

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

e Deionized (DI) water

Procedure:

e Surface Preparation:

o Thoroughly clean the amine-functionalized surface by sonicating in ethanol and then DI
water for 10 minutes each.

o Dry the surface under a stream of nitrogen gas.
o Equilibrate the surface by washing with Coupling Buffer.
» Linker Activation:

o Note: This step should be performed immediately before use as the activated NHS ester is
moisture-sensitive and hydrolyzes over time.[16]

o Prepare a 10 mg/mL solution of N-(TCO)-N-bis(PEG4-acid) in anhydrous DMSO.

o In a separate tube, prepare a fresh solution of 200 mM EDC and 25 mM NHS in cold
Activation Buffer.

o Mix the TCO-acid solution with the EDC/NHS solution at a 1:1 volume ratio. For example,
mix 50 pL of the TCO-acid solution with 50 pL of the EDC/NHS solution.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://prod-vector-labs-wordpress-media.s3.amazonaws.com/productattachments/instructions/Instructions_CCT-1143.pdf
https://www.benchchem.com/product/b15546306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Allow the activation reaction to proceed for 15-30 minutes at room temperature.
o Linker Conjugation:
o Aspirate the buffer from the prepared amine surface.

o Immediately apply the activated TCO-linker solution to the surface, ensuring complete
coverage.

o Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to
prevent evaporation.

e Washing and Quenching:
o Remove the linker solution.

o Wash the surface three times with PBST to remove unreacted linker and by-products
(EDC, NHS).

o (Recommended) To block any unreacted amine sites on the surface and deactivate
remaining NHS esters, incubate the surface with Quenching Buffer for 30 minutes at room

temperature.
o Wash the surface three times with PBST and finally rinse with DI water.

o Dry the surface under a stream of nitrogen. The surface is now TCO-functionalized and
can be stored under an inert atmosphere at 4°C for several weeks or used immediately.

Table 1: Summary of Quantitative Data for Linker Immobilization
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Parameter

Recommended Value

Notes

Linker Concentration

5-10 mg/mL in DMSO

Higher concentrations can

increase surface density.

EDC Concentration

100 mM

Prepared fresh in cold

Activation Buffer.

NHS Concentration

25 mM

Prepared fresh with EDC.

Activation Time

15-30 minutes

Longer times may lead to
hydrolysis of NHS esters.

Conjugation pH

7.2-7.5 (PBS)

Optimal for amide bond

formation.

Conjugation Time

2-4 hours (RT) or Overnight
(4°C)

Longer incubation can improve

coupling efficiency.

Quenching Agent

1 M Tris or Ethanolamine, pH
8.0-8.5

Deactivates residual reactive

groups.

This protocol describes the "click” reaction to attach an azide-containing biomolecule to the

TCO-functionalized surface prepared in Protocol 1.

Materials:

Procedure:

Washing Buffer: 1X PBST

TCO-functionalized surface (from Protocol 1)

Reaction Buffer: 1X PBS, pH 7.4

e Prepare Biomolecule Solution:

Tetrazine-modified biomolecule (e.qg., protein, antibody, peptide)
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o Dissolve the tetrazine-modified biomolecule in the Reaction Buffer to the desired final
concentration. The optimal concentration depends on the biomolecule and application and
may require titration (typically in the range of 10-100 pug/mL).[17]

e Immobilization Reaction:
o Apply the biomolecule solution to the TCO-functionalized surface.

o Incubate for 30-60 minutes at room temperature. The TCO-tetrazine reaction is extremely
fast, and longer incubation times are often unnecessary.[9][10][12]

e Final Washing:
o Remove the biomolecule solution.

o Wash the surface thoroughly with PBST (at least 3-5 times) to remove any non-covalently
bound molecules.

o Rinse with DI water and dry with nitrogen or use immediately in the desired application.

Table 2: Summary of Quantitative Data for Biomolecule Immobilization

Parameter Recommended Value Notes

Application-dependent; should

Biomolecule Concentration 10-100 pg/mL o
be optimized.
) Reaction is efficient in a pH
Reaction Buffer PBS, pH 7.4
range of 6-9.[12]
) ] ] Kinetics are very rapid (k > 800
Reaction Time 30-60 minutes
M~1s71).[9]
) Reaction also proceeds
Reaction Temperature Room Temperature (20-25°C) o
efficiently at 4°C.
Molar Ratio (Surface TCO:Tz- Ensures efficient capture of the
) Excess surface TCO )
Biomolecule) biomolecule.
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Experimental Workflow Visualization

The following diagram illustrates the complete workflow from a bare substrate to a fully
functionalized surface ready for analysis.

Surface Preparation

Bare Substrate
(e.g., Glass, Gold)

Step 1

Y
Amine Functionalization
(e.g., Silanization with APTES)

Step 2

y

Clean & Equilibrate
(Ethanol, H20, PBS)

Linker Immobilization (Protocol 1)
Activate TCO-Acid
with EDC/NHS

iStep 3

A
Incubate Surface with
Activated Linker

Step 4

v
Wash & Quench
(PBST, Tris/Ethanolamine)

iStep 5

A
TCO-Functionalized Surface

Biomolecule Conjugation (Protocol 2)
Incubate with
Tetrazine-Biomolecule

v

i

Final Bio-Functionalized Surface

Click to download full resolution via product page

Caption: Step-by-step experimental workflow diagram.

Applications and Considerations

This surface functionalization strategy is highly versatile and can be applied to a wide range of
fields:
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» Biosensor Development: Covalently immobilize antibodies, enzymes, or nucleic acids onto
sensor chips for techniques like Surface Plasmon Resonance (SPR), Quartz Crystal
Microbalance (QCM), or electrochemical sensing.[2] The oriented attachment can
significantly improve sensor sensitivity and performance.[17]

o Microarray Fabrication: Create high-density protein or peptide arrays for screening studies.
[18] The high efficiency of the click reaction allows for immobilization even at low
concentrations.[10]

o Cell-Based Assays: Functionalize cell culture substrates with specific ligands (e.g., RGD
peptides) to study cell adhesion, signaling, and behavior.[19]

e Drug Delivery and Nanoparticle Functionalization: Modify the surface of nanoparticles to
attach targeting ligands for drug delivery applications.[1][13][20]

Key Considerations:

o Surface Chemistry: The protocol assumes a surface with available primary amine groups.
Substrates like glass or silica can be readily functionalized with aminosilanes (e.g., APTES).
[6] Gold surfaces can be modified using amine-terminated thiols.

e Biomolecule Modification: The biomolecule of interest must be pre-functionalized with a
tetrazine moiety. Various tetrazine-NHS esters and other crosslinkers are commercially
available for this purpose.

o Troubleshooting: Low signal or high background can be addressed by optimizing reagent
concentrations, incubation times, and washing steps. Incomplete quenching can lead to non-
specific binding. Ensure the freshness of EDC/NHS solutions for efficient linker activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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